

Protocol for live cell imaging with red fluorescent dyes.

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Compound of Interest

Compound Name: Acid red 337

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Protocol for Live Cell Imaging with Red Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique that allows for the real-time visualization of dynamic cellular processes. The use of fluorescent dyes that emit in the red spectrum is particularly advantageous due to the reduced phototoxicity and lower autofluorescence of biological samples at longer wavelengths.^{[1][2]} This document provides detailed application notes and protocols for the use of common red fluorescent dyes in live cell imaging, tailored for researchers, scientists, and drug development professionals.

Featured Red Fluorescent Dyes

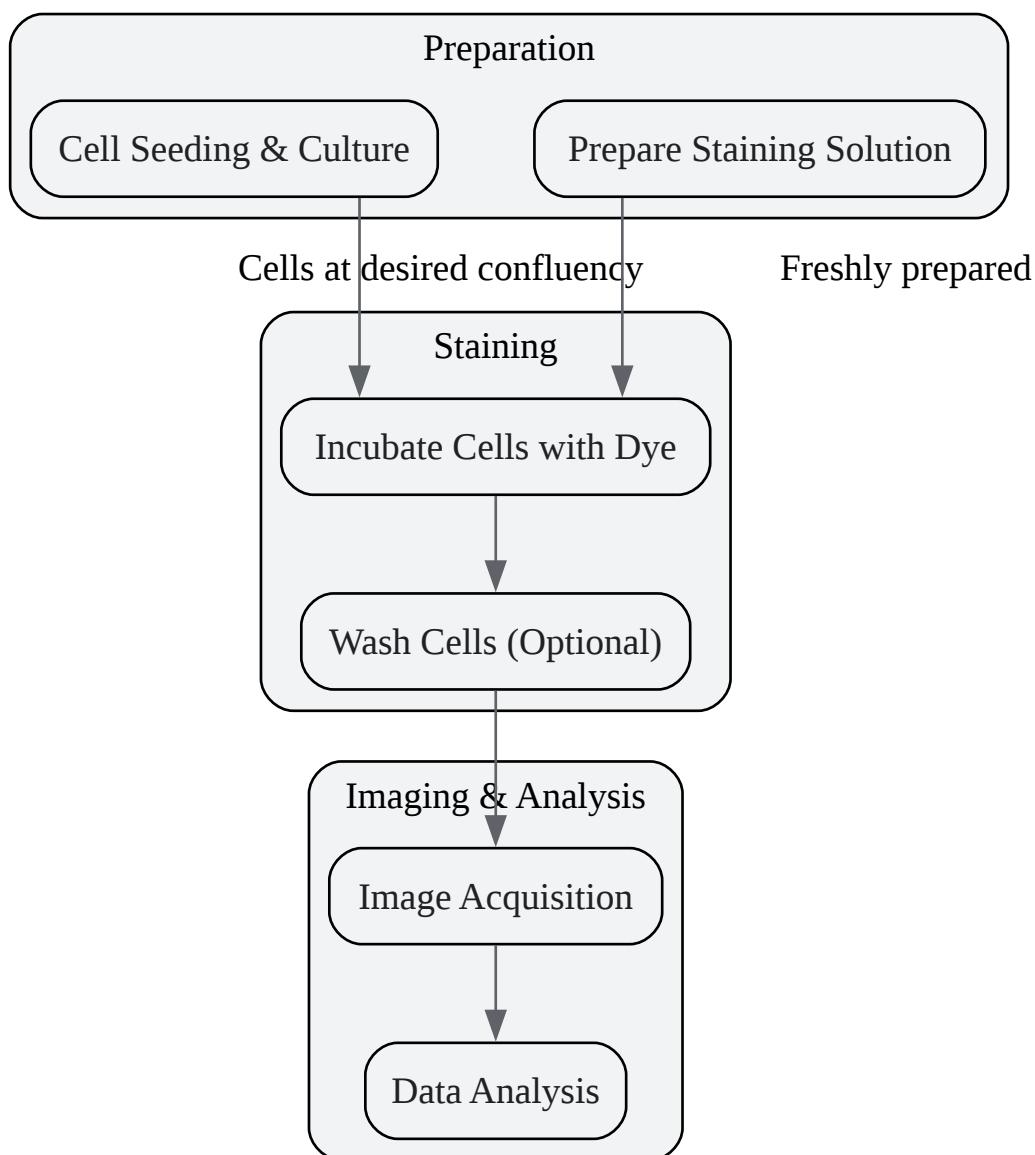
A variety of red fluorescent dyes are available, each with specific targets and properties. The selection of an appropriate dye is critical for successful live cell imaging. Below is a summary of commonly used red fluorescent dyes for labeling different cellular organelles.

Dye Name	Target Organelle	Excitation (nm)	Emission (nm)	Key Features
MitoTracker™ Red CMXRos	Mitochondria	~579	~599	Accumulates in active mitochondria; well-retained after fixation. [3] [4] [5]
LysoTracker™ Red DND-99	Lysosomes	~577	~590	Accumulates in acidic organelles; suitable for live cells. [6] [7] [8]
CellMask™ Deep Red	Plasma Membrane	~649	~666	Uniform plasma membrane staining; slow to internalize. [9]
DiD	Plasma Membrane	~644	~665	Lipophilic dye for labeling cell membranes and other lipid structures. [10]
PlasMem Bright Red	Plasma Membrane	~561	~560-700	Water-soluble and suitable for long-term plasma membrane staining. [11]

Experimental Protocols

General Workflow for Live Cell Imaging

Successful live cell imaging involves a series of sequential steps, from cell preparation to image analysis. The following diagram outlines a typical workflow.

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A general workflow for live cell imaging experiments.

Protocol for Staining Mitochondria with MitoTracker™ Red CMXRos

MitoTracker™ Red CMXRos is a red-fluorescent dye that stains mitochondria in live cells and its accumulation is dependent upon membrane potential.[3][4]

Materials:

- MitoTracker™ Red CMXRos (e.g., Thermo Fisher Scientific, Cell Signaling Technology)[3]
[\[12\]](#)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging vessel (e.g., glass-bottom dish or chamber slide)

Protocol:

- Stock Solution Preparation:
 - Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos by dissolving 50 µg of the lyophilized powder in 94.1 µL of anhydrous DMSO.[3][5]
 - Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
[\[3\]](#)[\[4\]](#)
- Cell Preparation:
 - Plate cells on a live-cell imaging vessel and culture until they reach the desired confluence.
- Staining:
 - Prepare a final working solution of MitoTracker™ Red CMXRos in pre-warmed complete cell culture medium. The optimal concentration typically ranges from 50 nM to 200 nM, but should be determined empirically for each cell type.
[\[3\]](#)[\[5\]](#)
 - Remove the culture medium from the cells and add the staining solution.
 - Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator.
[\[3\]](#)[\[5\]](#)
- Washing (Optional but Recommended):

- Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete culture medium to remove unbound dye.[13]
- Imaging:
 - Replace the wash solution with fresh, pre-warmed imaging medium (phenol red-free medium is recommended to reduce background fluorescence).[14]
 - Image the cells on a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation/Emission: ~579/599 nm).[4][5]

Protocol for Staining Lysosomes with Lysotracker™ Red DND-99

Lysotracker™ Red DND-99 is a fluorescent dye that selectively accumulates in acidic organelles, such as lysosomes.[6][7]

Materials:

- Lysotracker™ Red DND-99 (e.g., Thermo Fisher Scientific)
- Complete cell culture medium
- PBS

Protocol:

- Stock Solution Preparation:
 - Lysotracker™ Red DND-99 is typically supplied as a 1 mM solution in DMSO.
- Cell Preparation:
 - Plate cells on a live-cell imaging vessel and culture to the desired confluence.
- Staining:

- Prepare a working solution of LysoTracker™ Red DND-99 in pre-warmed complete cell culture medium. A final concentration of 50-100 nM is generally recommended.[7][8]
- Remove the culture medium and add the staining solution to the cells.
- Incubate for 30-120 minutes at 37°C.[8]

- Washing (Optional):
 - For some applications, washing is not required. However, to reduce background, cells can be gently washed once with pre-warmed PBS.[6]
- Imaging:
 - Image the cells in the staining solution or after replacing it with fresh, pre-warmed imaging medium.
 - Use a fluorescence microscope with filters appropriate for red fluorescence (Excitation/Emission: ~577/590 nm).[7][8]

Protocol for Staining the Plasma Membrane with a Red Fluorescent Dye

Several red fluorescent dyes, such as CellMask™ Deep Red and DiD, are available for staining the plasma membrane.[9][10] The following is a general protocol.

Materials:

- Red fluorescent plasma membrane dye (e.g., CellMask™ Deep Red, DiD)
- DMSO or Ethanol (for DiD)
- Live Cell Imaging Solution or HBSS/PBS
- Complete cell culture medium

Protocol:

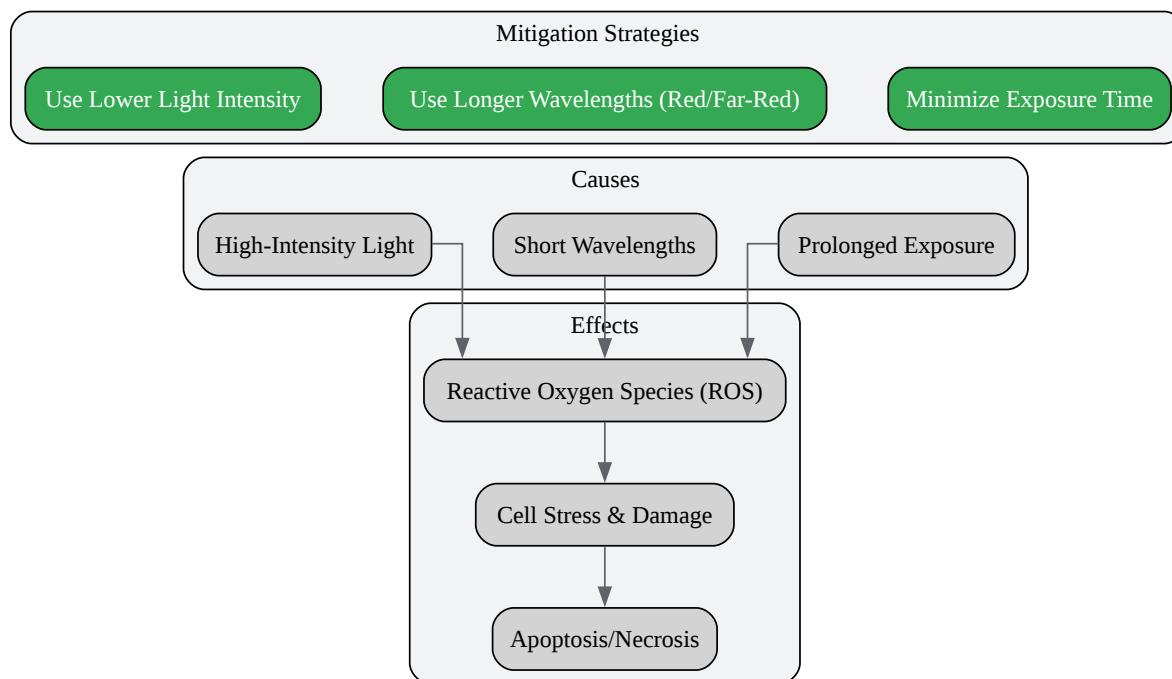
- Stock Solution Preparation:
 - Prepare a stock solution of the dye according to the manufacturer's instructions. For DiD, a 1-5 mM stock solution in DMSO or ethanol is common.[10]
- Cell Preparation:
 - Culture adherent or suspension cells as required for the experiment.
- Staining:
 - Prepare a working solution of the dye in a suitable buffer like HBSS or culture medium. The final concentration typically ranges from 1 to 5 μ M, but should be optimized.[10]
 - For adherent cells, remove the culture medium and add the staining solution. For suspension cells, pellet the cells and resuspend them in the staining solution.[10]
 - Incubate for 2-20 minutes at 37°C.[10]
- Washing:
 - Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or buffer.[10]
- Imaging:
 - Add fresh, pre-warmed imaging medium to the cells.
 - Image using a fluorescence microscope with the appropriate filter set for the chosen dye (e.g., Ex/Em: ~649/666 nm for CellMask™ Deep Red).[9]

Key Considerations and Troubleshooting

Successful live cell imaging requires careful attention to experimental conditions to maintain cell health and acquire high-quality data.

Phototoxicity

Phototoxicity is a critical issue in live cell imaging where the excitation light can induce cellular damage, leading to artifacts and cell death.[\[1\]](#)[\[14\]](#)



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The causes, effects, and mitigation of phototoxicity.

Problem	Possible Cause	Suggested Solution
No or Weak Signal	- Dye concentration is too low.- Incorrect filter set.- Photobleaching.	- Optimize dye concentration by titration.- Ensure excitation and emission filters match the dye's spectra.[15]- Reduce exposure time and/or excitation light intensity. Use an anti-fade reagent if compatible.[16]
High Background	- Dye concentration is too high.- Incomplete washing.- Phenol red in the medium.	- Reduce dye concentration.- Increase the number and duration of wash steps.- Use phenol red-free imaging medium.[14]
Cellular Stress or Death	- Phototoxicity.- Dye toxicity.- Unstable environmental conditions.	- Minimize light exposure (intensity and duration).[14]- Use the lowest effective dye concentration and incubate for the shortest possible time.- Use a stage-top incubator to maintain optimal temperature, humidity, and CO ₂ .[17]
Uneven Staining	- Uneven distribution of the dye.- Cell health issues.	- Ensure the staining solution covers the cells evenly.- Confirm that cells are healthy and not overly confluent.

Data Analysis and Interpretation

The analysis of live cell imaging data can provide quantitative insights into cellular processes.

- **Image Pre-processing:** Background subtraction and noise reduction are often necessary to improve image quality.

- Segmentation: Identify and outline cells or organelles of interest to extract quantitative measurements.
- Tracking: Follow the movement of cells or organelles over time to analyze dynamics such as velocity and directionality.
- Intensity Measurement: Quantify the fluorescence intensity within a region of interest to measure changes in protein concentration or ion levels.
- Colocalization Analysis: Determine the spatial overlap between different fluorescent signals to study the interaction of molecules.

A variety of open-source (e.g., ImageJ/Fiji) and commercial software packages are available for these analysis tasks.[\[18\]](#)

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